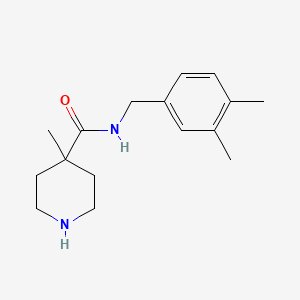

N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide

Description

N-(3,4-Dimethylbenzyl)-4-methylpiperidine-4-carboxamide (molecular formula: C₁₆H₂₄N₂O, molecular weight: 296.84 g/mol) is a piperidine-based carboxamide derivative. It features a 3,4-dimethylbenzyl group attached to the piperidine ring via a carboxamide linkage . The compound has been cataloged by suppliers such as Santa Cruz Biotechnology and CymitQuimica, primarily for research purposes in areas like kinase/phosphatase studies and neurobiology . However, commercial availability has been discontinued as of 2025, limiting its current use to archival or specialized investigations .

Key physicochemical properties include a purity of 95% (as reported by CymitQuimica) and a hydrochloride salt form (CAS number unavailable) . Structural analogs and related compounds often share the piperidine-carboxamide backbone but differ in substituents, influencing their biological activity and physicochemical profiles.

Properties

Molecular Formula |

C16H24N2O |

|---|---|

Molecular Weight |

260.37 g/mol |

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]-4-methylpiperidine-4-carboxamide |

InChI |

InChI=1S/C16H24N2O/c1-12-4-5-14(10-13(12)2)11-18-15(19)16(3)6-8-17-9-7-16/h4-5,10,17H,6-9,11H2,1-3H3,(H,18,19) |

InChI Key |

NCTSJTLUGOGIMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)C2(CCNCC2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methylpiperidine-4-Carboxylic Acid Derivative

The starting material, 4-methylpiperidine-4-carboxylic acid, can be synthesized or procured commercially. Its carboxylic acid group requires activation to facilitate amide bond formation.

Activation of Carboxylic Acid

The carboxylic acid is typically converted into an acid chloride or activated ester to increase electrophilicity. Common reagents include:

| Activation Agent | Description | Notes |

|---|---|---|

| Thionyl chloride (SOCl₂) | Converts acid to acid chloride | Efficient, requires dry conditions |

| Oxalyl chloride (COCl)₂ | Mild reagent for acid chloride formation | Generates volatile byproducts |

| Carbodiimides (e.g., DCC) | Forms O-acylurea intermediate (activated ester) | Used in peptide coupling |

| Cyanuric fluoride | Used in amide coupling with amines | Mild, selective activation |

This step is critical as it sets the stage for efficient amide bond formation with the amine nucleophile.

Coupling with 3,4-Dimethylbenzylamine

The amide bond formation proceeds by reacting the activated acid derivative with 3,4-dimethylbenzylamine. The reaction conditions typically involve:

- Solvent: Dichloromethane, tetrahydrofuran, or acetonitrile.

- Base: Pyridine or triethylamine to scavenge generated acid.

- Temperature: Usually ambient to mild heating (0–40 °C).

- Time: Several hours to overnight stirring.

An example from related literature shows the use of cyanuric fluoride to activate carboxylic acids followed by amine coupling under mild conditions, yielding high purity amides.

Purification and Characterization

The crude product is purified by extraction, washing, and chromatographic techniques such as column chromatography or recrystallization. Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

- Mass spectrometry (MS).

- Infrared (IR) spectroscopy.

- Elemental analysis.

Representative Synthetic Procedure (Adapted)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 4-Methylpiperidine-4-carboxylic acid + thionyl chloride, reflux, dry solvent | Formation of 4-methylpiperidine-4-carbonyl chloride |

| 2 | Add 3,4-dimethylbenzylamine and triethylamine in dichloromethane, 0–25 °C, 12 h | Formation of this compound |

| 3 | Work-up: aqueous wash, organic extraction, drying, evaporation | Crude amide product |

| 4 | Purification by recrystallization or chromatography | Pure target compound |

Comparative Analysis of Activation Methods

| Activation Method | Advantages | Disadvantages |

|---|---|---|

| Acid chloride (SOCl₂) | High reactivity, straightforward | Moisture sensitive, corrosive byproducts |

| Carbodiimide coupling | Mild conditions, peptide-friendly | Side reactions (urea byproducts) |

| Cyanuric fluoride | Mild, selective activation, high yields | Less common, requires careful handling |

Research Findings and Optimization

- The use of N-acetylation and subsequent Friedel-Crafts acylation has been demonstrated in related piperidine syntheses to introduce aromatic substituents on the piperidine ring, enhancing the structural complexity.

- Grignard reagents have been employed to introduce diphenyl groups at the 4-position of piperidine carboxamides, illustrating the feasibility of complex substitutions on the piperidine nucleus.

- For amide bond formation, cyanuric fluoride activation has been shown to provide efficient coupling with aromatic amines, including substituted benzylamines, under mild conditions with good yields and purity.

- Reaction parameters such as molar ratios, temperature control, and reaction time critically influence yield and purity. For example, molar ratios of acid to activating agent typically range from 1:1.5 to 1:2, and coupling reactions are optimized at room temperature to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide hydrochloride is a chemical compound with a unique structure featuring a piperidine ring substituted with a carboxamide and a dimethylbenzyl group. Its molecular formula is C₁₆H₂₅ClN₂O, and it has a molecular weight of approximately 296.84 g/mol. This compound is primarily utilized in pharmaceutical research and chemical synthesis.

Applications in Pharmaceutical Research

This compound hydrochloride serves as a biochemical tool in proteomics and drug discovery research. Compounds with similar structures have been studied for their biological activity and potential as pharmacological agents.

Studies on Biological Systems

Studies involving this compound hydrochloride have explored its interactions with various biological systems, which is crucial for expanding the understanding of its potential therapeutic applications.

Potential Therapeutic Uses

While the provided search results do not specify the exact therapeutic uses of this compound, research suggests that it could be investigated for its potential in treating Ebola virus infections . Derivatives of 4-(aminomethyl)benzamide have demonstrated effectiveness as inhibitors of Ebola virus entry and could be further developed as therapeutic agents . In addition, 3-phenylpiperidine-4-carboxamide derivatives have been evaluated as tachykinin NK(1) receptor antagonists, showing high metabolic stability and efficacy .

Applications in Chemical Synthesis

This compound hydrochloride acts as a chemical synthesis compound. The synthesis of this compound hydrochloride typically involves several key steps that allow for efficient production and opportunities for further modifications. These methods highlight the compound's versatility in organic synthesis and medicinal chemistry.

Structural Analogues

Several compounds share structural similarities with this compound hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-4-methylpiperidine-4-carboxamide | Piperidine ring with a benzyl substituent | Lacks dimethyl substitution |

| 1-(3,4-Dimethylphenyl)-piperidin-4-one | Piperidine ring with a ketone functional group | Exhibits different reactivity |

| N-(2-methylbenzyl)-4-methylpiperidine-4-carboxamide | Similar piperidine structure but different benzyl | Variation in biological activity |

Mechanism of Action

The mechanism of action of N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes structural analogs and their key differences:

Key Observations:

- Substituent Effects: The 3,4-dimethylbenzyl group in the target compound confers moderate lipophilicity, whereas methoxy substituents (e.g., in QY-7261 ) increase polarity.

- Biological Activity : Compound 17 (from ) demonstrates significant acetylcholinesterase inhibition, suggesting that carboxamide-piperidine hybrids with aromatic/heterocyclic moieties may enhance CNS-targeted activity . By contrast, the target compound lacks direct activity data but shares structural motifs with σ₁ receptor ligands like 4-IBP .

Physicochemical and Pharmacokinetic Profiles

- Synthetic Accessibility: Piperidine-carboxamide derivatives are typically synthesized via amide coupling between piperidine carboxylic acids and benzylamines. For example, compound 17 was synthesized using click chemistry to attach the triazole-chromenone moiety .

Biological Activity

N-(3,4-dimethylbenzyl)-4-methylpiperidine-4-carboxamide, a compound featuring a piperidine ring with a carboxamide and a dimethylbenzyl group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₅ClN₂O, with a molecular weight of approximately 296.84 g/mol. The compound's unique structure contributes to its biological activity, as piperidine derivatives are commonly associated with various therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Preliminary studies suggest that it may modulate the activity of these targets, influencing various biological pathways. For instance:

- Analgesic Properties : Similar compounds have shown potential as analgesics by interacting with pain-related receptors.

- Cholinesterase Inhibition : The compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission in the central nervous system .

1. Analgesic Effects

Research indicates that compounds structurally related to this compound exhibit significant analgesic properties. For example, derivatives have been shown to effectively reduce pain in animal models through their action on pain receptors .

2. Anticancer Potential

Studies have suggested that piperidine derivatives can possess anticancer activity. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines .

3. Neuroprotective Effects

The ability to inhibit cholinesterase enzymes positions this compound as a candidate for neuroprotective therapies, particularly in conditions like Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling and improve cognitive function .

Research Findings

Table 1 summarizes key findings from recent studies on the biological activity of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Case Study 1 : A derivative was tested in vitro against breast cancer cells and showed a marked reduction in cell viability compared to controls.

- Case Study 2 : In a rodent model of neuropathic pain, administration of the compound resulted in significant pain score reductions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.